molecular formula C5H6N2O3 B1234923 Ethyl 2-cyano-2-(hydroxyimino)acetate CAS No. 56503-39-0

Ethyl 2-cyano-2-(hydroxyimino)acetate

Cat. No. B1234923
Key on ui cas rn: 56503-39-0
M. Wt: 142.11 g/mol
InChI Key: LCFXLZAXGXOXAP-DAXSKMNVSA-N
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Patent
US05773624

Procedure details

62.5% sulfuric acid (603.7 g) were added dropwise to sodium nitrite (507.2 g) and ethyl cyanoacetate (791.0 g) in water (2,540 ml) at 30° to 40° C. over 2.2 hrs. under cooling. After completion of the addition, the mixture was stirred at a room temperature for 2 hrs, and the nitrogen oxide (NO2) was removed under reduced pressure, and the residue was cooled to 15° C. to separate crystals, which were filtered off and washed twice with water (150 ml) and twice with toluene (200 ml), and dried at 50° C. to give ethyl 2-hydroxyiminocyanoacetate (932.9 g, yield: 93.9%).
Quantity
603.7 g
Type
reactant
Reaction Step One
Quantity
507.2 g
Type
reactant
Reaction Step One
Quantity
791 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N:6]([O-:8])=O.[Na+].[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11]>O>[OH:8][N:6]=[C:12]([C:10]#[N:11])[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
603.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
507.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
791 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at a room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
the nitrogen oxide (NO2) was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to 15° C.
CUSTOM
Type
CUSTOM
Details
to separate crystals, which
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed twice with water (150 ml) and twice with toluene (200 ml)
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ON=C(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 932.9 g
YIELD: PERCENTYIELD 93.9%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05773624

Procedure details

62.5% sulfuric acid (603.7 g) were added dropwise to sodium nitrite (507.2 g) and ethyl cyanoacetate (791.0 g) in water (2,540 ml) at 30° to 40° C. over 2.2 hrs. under cooling. After completion of the addition, the mixture was stirred at a room temperature for 2 hrs, and the nitrogen oxide (NO2) was removed under reduced pressure, and the residue was cooled to 15° C. to separate crystals, which were filtered off and washed twice with water (150 ml) and twice with toluene (200 ml), and dried at 50° C. to give ethyl 2-hydroxyiminocyanoacetate (932.9 g, yield: 93.9%).
Quantity
603.7 g
Type
reactant
Reaction Step One
Quantity
507.2 g
Type
reactant
Reaction Step One
Quantity
791 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N:6]([O-:8])=O.[Na+].[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11]>O>[OH:8][N:6]=[C:12]([C:10]#[N:11])[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
603.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
507.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
791 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at a room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
the nitrogen oxide (NO2) was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to 15° C.
CUSTOM
Type
CUSTOM
Details
to separate crystals, which
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed twice with water (150 ml) and twice with toluene (200 ml)
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ON=C(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 932.9 g
YIELD: PERCENTYIELD 93.9%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05773624

Procedure details

62.5% sulfuric acid (603.7 g) were added dropwise to sodium nitrite (507.2 g) and ethyl cyanoacetate (791.0 g) in water (2,540 ml) at 30° to 40° C. over 2.2 hrs. under cooling. After completion of the addition, the mixture was stirred at a room temperature for 2 hrs, and the nitrogen oxide (NO2) was removed under reduced pressure, and the residue was cooled to 15° C. to separate crystals, which were filtered off and washed twice with water (150 ml) and twice with toluene (200 ml), and dried at 50° C. to give ethyl 2-hydroxyiminocyanoacetate (932.9 g, yield: 93.9%).
Quantity
603.7 g
Type
reactant
Reaction Step One
Quantity
507.2 g
Type
reactant
Reaction Step One
Quantity
791 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N:6]([O-:8])=O.[Na+].[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11]>O>[OH:8][N:6]=[C:12]([C:10]#[N:11])[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
603.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
507.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
791 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at a room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
the nitrogen oxide (NO2) was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to 15° C.
CUSTOM
Type
CUSTOM
Details
to separate crystals, which
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed twice with water (150 ml) and twice with toluene (200 ml)
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ON=C(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 932.9 g
YIELD: PERCENTYIELD 93.9%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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